molecular formula C13H14N2O2 B1492506 Methyl 1-cyclopropyl-2-methyl-1,3-benzodiazole-5-carboxylate CAS No. 1414029-22-3

Methyl 1-cyclopropyl-2-methyl-1,3-benzodiazole-5-carboxylate

Cat. No. B1492506
CAS RN: 1414029-22-3
M. Wt: 230.26 g/mol
InChI Key: WYKSIVBCCDUBFX-UHFFFAOYSA-N
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Description

“Methyl 1-cyclopropyl-2-methyl-1,3-benzodiazole-5-carboxylate” is a chemical compound with the linear formula C13H14N2O2 . It is related to 1-cyclopropyl-2-methyl-1H-1,3-benzodiazole-5-carboxylic acid , which has a similar structure but lacks the methyl ester group.


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H12N2O2/c1-7-13-10-6-8(12(15)16)2-5-11(10)14(7)9-3-4-9/h2,5-6,9H,3-4H2,1H3,(H,15,16) . This indicates that the molecule contains a benzodiazole ring with a methyl and a cyclopropyl group attached, as well as a carboxylate group.


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . Its molecular weight is 216.24 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.

Scientific Research Applications

Synthesis and Chemical Reactions

Methyl 1-cyclopropyl-2-methyl-1,3-benzodiazole-5-carboxylate and its derivatives are primarily utilized in the field of organic synthesis and chemical reactions. The cyclocondensation reactions of 2-aminothiophenols with 1,2-biselectrophiles, including similar compounds, result in the formation of benzothiazole-2-carboxylates. These reactions, which occur in aqueous medium and follow the 5-endo-trig process, have been studied to understand the mechanistic insights and selectivity switch in the formation of benzothiazole-2-carboxylates versus benzazine-3-ones/benzazine-2,3-diones. These insights are backed by quantum chemical calculations and orbital interaction studies, highlighting the importance of water in facilitating these reactions by lowering the energy barrier (Dhameliya et al., 2017).

Materials Science and Energy Applications

In materials science and energy sectors, derivatives of Methyl 1-cyclopropyl-2-methyl-1,3-benzodiazole-5-carboxylate are used. For instance, Cyclopentadithiophene and methyl-2,5-dibromobenzoate have been copolymerized, and the resulting polymers are employed as conductive binders with Si nanoparticles in the fabrication of anode electrodes for lithium-ion batteries. This application showcases a significant enhancement in battery performance, with a specific capacity reaching up to 1820 mA h g-1 and improved stability, demonstrating the compound's utility in enhancing the efficiency and lifespan of lithium-ion batteries (Wang et al., 2017).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

methyl 1-cyclopropyl-2-methylbenzimidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-8-14-11-7-9(13(16)17-2)3-6-12(11)15(8)10-4-5-10/h3,6-7,10H,4-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYKSIVBCCDUBFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C3CC3)C=CC(=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-cyclopropyl-2-methyl-1,3-benzodiazole-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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